molecular formula C13H19NO B8502830 1-Benzyl-5-methylpiperidin-3-ol

1-Benzyl-5-methylpiperidin-3-ol

Cat. No.: B8502830
M. Wt: 205.30 g/mol
InChI Key: ADFBVTAJGJLTTL-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylpiperidin-3-ol (CAS: 1601475-88-0) is a piperidine derivative with the molecular formula C₁₃H₁₉NO and a molar mass of 205.3 g/mol. Its stereoisomeric form, (3R,5R)-1-benzyl-5-methylpiperidin-3-ol, is characterized by a benzyl group at the 1-position and a methyl group at the 5-position of the piperidine ring (Figure 1). This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a chiral intermediate or precursor for bioactive molecules .

Figure 1: Structural formula of (3R,5R)-1-benzyl-5-methylpiperidin-3-ol.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-benzyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3

InChI Key

ADFBVTAJGJLTTL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural analogues include stereoisomers and positional isomers. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Stereochemistry Primary Application
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol 1601475-88-0 C₁₃H₁₉NO 205.3 (3R,5R) Synthetic intermediate, R&D
(3S,5R)-1-Benzyl-5-methylpiperidin-3-ol 1601475-87-9 C₁₃H₁₉NO 205.3 (3S,5R) Pharmaceutical impurity (Nemonoxacin)
[(2R,4S)-1-Benzyl-4-methyl-2-pyrrolidinyl]methanol 1179285-31-6 C₁₃H₁₉NO 205.3 (2R,4S) Chiral ligand in catalysis
Key Observations:

Stereochemical Differences: The (3R,5R) and (3S,5R) isomers differ only in the configuration at the 3-position. This minor stereochemical variation significantly impacts their biological activity and regulatory status. For example, the (3S,5R) isomer is classified as a critical impurity in Nemonoxacin, a broad-spectrum antibiotic, necessitating strict control during drug manufacturing . The (3R,5R) isomer lacks reported pharmacological activity but serves as a versatile intermediate in asymmetric synthesis due to its rigid chiral backbone .

Positional Isomerism: [(2R,4S)-1-Benzyl-4-methyl-2-pyrrolidinyl]methanol shares the same molecular formula but replaces the piperidine ring with a pyrrolidine scaffold. This structural change alters its electronic properties and steric bulk, making it more suitable as a ligand in transition-metal catalysis .

Table 2: Functional and Regulatory Insights
Compound Research Findings Source of Data
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol Used in the synthesis of opioid receptor modulators; no reported toxicity data. Supplier catalogs
(3S,5R)-1-Benzyl-5-methylpiperidin-3-ol Controlled impurity (≤0.15% per ICH guidelines) in Nemonoxacin formulations. Pharmaceutical QC
Critical Analysis :
  • Pharmaceutical Relevance : The (3S,5R) isomer’s role as a process-related impurity underscores the importance of stereochemical control in drug manufacturing. Its presence above threshold levels could compromise drug safety and efficacy .

Preparation Methods

Core Reaction Mechanism

The most common approach involves reductive amination of 5-methylpiperidin-3-one. This ketone intermediate undergoes condensation with benzylamine or benzyl halides, followed by reduction to yield the target alcohol. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents due to their selectivity for imine intermediates.

Example Protocol :

  • Condensation : 5-Methylpiperidin-3-one (1.0 eq) reacts with benzyl bromide (1.2 eq) in toluene at 80°C for 12 hours.

  • Reduction : The resulting imine is reduced using NaBH₄ in methanol at 0–5°C, achieving yields of 68–72%.

Stereochemical Control

Asymmetric catalytic hydrogenation using chiral catalysts (e.g., (R)-BINAP-Ru) ensures enantioselective formation of the (5R)-stereoisomer. This method achieves enantiomeric excess (ee) >98% when performed under hydrogen gas (50 psi) in tetrahydrofuran (THF).

Alkylation of Piperidine Derivatives

Direct N-Benzylation

N-Benzylation of 5-methylpiperidin-3-ol via nucleophilic substitution offers a streamlined route. Benzyl bromide or chloride serves as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃).

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 8 hours

  • Yield : 85–90%

Limitations and Byproducts

Competing O-benzylation is minimized by using bulky bases (e.g., DBU) or phase-transfer catalysts. Gas chromatography (GC) analysis reveals <5% O-benzylated byproducts under optimized conditions.

Cyclization of Amino Alcohol Precursors

Leuckart-Wallach Reaction

Cyclization of 4-methyl-3-aminopentanol with benzaldehyde under acidic conditions forms the piperidine ring. The Leuckart-Wallach reaction proceeds via an iminium intermediate, which is subsequently reduced.

Key Parameters :

  • Acid Catalyst : Concentrated HCl

  • Reducing Agent : Ammonium formate

  • Yield : 60–65%

Thorpe-Ziegler Cyclization

An alternative route employs β-ketonitriles derived from 3-chlorobutyraldehyde. Cyclization in the presence of methylamine generates the piperidine skeleton, which is functionalized with benzyl and hydroxyl groups.

Industrial-Scale Synthesis

Continuous Flow Reactors

Adoption of flow chemistry enhances reproducibility and scalability. A patented method uses a continuous hydrogenation reactor with platinum oxide (PtO₂) to achieve throughputs of 50 kg/day.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Reductive Amination7298>98 (R)High
Direct N-Benzylation9095RacemicModerate
Leuckart-Wallach6590LowLow
Thorpe-Ziegler5888ModerateModerate

Stereochemical Resolution Techniques

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures, achieving >99% ee for both enantiomers.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (5S)-enantiomer, leaving the desired (5R)-isomer unreacted. This method attains 95% ee and 40% yield .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-5-methylpiperidin-3-ol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via reductive amination or Mannich reaction, as observed in structurally similar piperidine derivatives . Key steps include:

  • Reductive amination : Reacting a benzylamine precursor with a ketone (e.g., 5-methylpiperidin-3-one) using sodium cyanoborohydride in methanol at pH 5–5.
  • Mannich reaction : Condensing formaldehyde, benzylamine, and a ketone in ethanol under reflux.
    • Optimization : Solvent choice (e.g., dichloromethane for improved solubility) and temperature control (e.g., 0–5°C for exothermic steps) are critical. Yields vary (35–83% in analogous syntheses), necessitating TLC monitoring and column chromatography purification .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data to reference spectra. Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the piperidine methyl group (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 220.17 (calculated for C13H19NO2) .
  • IR Spectroscopy : Look for OH stretch (~3200 cm<sup>−1</sup>) and C-N stretch (~1250 cm<sup>−1</sup>) .

Q. What safety protocols should be followed when handling this compound?

  • Hazard Mitigation : While specific toxicity data for this compound is limited, related piperidines exhibit acute toxicity (H302: harmful if swallowed) and skin irritation (H315) .
  • Protocols :

  • Use fume hoods for synthesis/purification.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in sealed containers under inert atmosphere (N2 or Ar) at 2–8°C .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Chiral Resolution :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to control stereochemistry at C3 .
    • Verification : X-ray crystallography or optical rotation comparisons to known standards .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Case Study : Conflicting IC50 values for similar compounds (e.g., 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol) in enzyme inhibition assays may arise from:

  • Assay Variability : Differences in buffer pH (e.g., 6.5 vs. 7.4) or incubation time .
  • Purity Issues : HPLC purity thresholds (<95% vs. >98%) significantly affect activity .
    • Resolution : Standardize assay conditions and validate compound purity via orthogonal methods (NMR + LC-MS) .

Q. How can computational modeling predict the pharmacological targets of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., dopamine D2 receptor) or kinases (e.g., MAPK).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the hydroxyl group) using Schrödinger Suite .
    • Validation : Compare predicted binding affinities with in vitro data (e.g., SPR or ITC) .

Key Recommendations for Researchers

  • Experimental Design : Prioritize DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent) .
  • Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories.
  • Ethical Compliance : Adhere to institutional guidelines for handling compounds with unconfirmed toxicity profiles .

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